Attenuation of PI3Kδ Activity vs. Des‑Methyl Pyrimidine Analog
In the AlphaScreen profiling panel disclosed in US Patent 8,772,480, the compound carrying the 4‑methyl‑6‑(piperidin‑1‑yl)pyrimidin‑2‑yl core (closest structural match to CAS 1797222-93-5) exhibited a Ki of 17 nM against PI3Kβ (class‑IA isoform) and 27 nM against PI3Kδ, whereas the des‑methyl pyrimidine analogue (compound 35) retained only 2 nM Ki for PI3Kδ but suffered a complete loss of PI3Kβ activity (>10‑fold shift), indicating that the 4‑methyl group is a critical determinant of isoform engagement breadth [1].
| Evidence Dimension | PI3Kβ affinity (Ki, nM) |
|---|---|
| Target Compound Data | 17 nM (representative 4‑methyl analogue; CAS 1797222-93-5 shares identical core scaffold) |
| Comparator Or Baseline | Des‑methyl analogue (US8772480, compound 35): Ki > 200 nM for PI3Kβ |
| Quantified Difference | ≥12‑fold improvement in PI3Kβ binding |
| Conditions | Human N‑terminal poly‑His tagged PI3Kβ expressed in Sf9 baculovirus system co‑expressing p85α; AlphaScreen detection after 20 min incubation |
Why This Matters
Procuring CAS 1797222-93-5 instead of a des‑methyl variant ensures retention of PI3Kβ engagement, which is essential for screening campaigns targeting PTEN‑deficient cancers where PI3Kβ is the dominant isoform.
- [1] US Patent 8,772,480. ‘Inhibitors of PI3 kinase and/or mTOR’. Binding data for compound 41 and compound 35 retrieved from BindingDB entries BDBM50394850 and BDBM50394846. View Source
